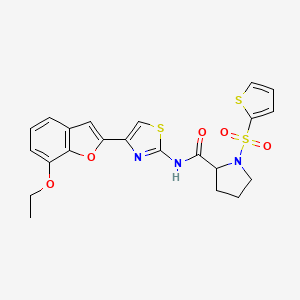
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C22H21N3O5S3 and its molecular weight is 503.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C26H24N3O3S, with a molecular weight of approximately 494.0 g/mol. The structure features a complex arrangement comprising a benzofuran moiety, a thiazole ring, and a pyrrolidine backbone, which contribute to its biological activity.
Antimycobacterial Activity
Recent studies have highlighted the compound's potential as an antitubercular agent. A study synthesized various derivatives incorporating thiophene and thiazole rings, assessing their efficacy against Mycobacterium tuberculosis (Mtb) H37Rv using the Microplate Alamar Blue Assay (MABA). The results indicated promising minimum inhibitory concentrations (MICs) for certain derivatives, suggesting that modifications to the core structure could enhance antitubercular activity .
| Compound | MIC (µM) | Cytotoxicity IC50 (µM) |
|---|---|---|
| TTU1 | >200 | Not specified |
| TTU3 | 25 | <50 |
| TTU4 | 50 | <50 |
The mechanism of action appears to involve inhibition of the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the fatty acid biosynthesis pathway of Mtb. Molecular docking studies have supported these findings, indicating that the compound can effectively bind to InhA, thereby inhibiting its function .
Case Studies and Research Findings
- Antitubercular Screening : In a comprehensive evaluation, three derivatives (TTU5, TTU6, and TTU12) were identified as having low cytotoxicity and significant antimycobacterial activity against both drug-sensitive and drug-resistant strains of Mtb. These compounds exhibited MIC values ranging from 25 µM to 50 µM against Mtb H37Rv .
- Cytotoxicity Evaluation : The cytotoxicity of the most active compounds was assessed using HEK cell lines, revealing that they maintained an inhibition rate below 50%, indicating a favorable safety profile for further development .
- Docking Studies : Molecular docking simulations were performed to elucidate the binding interactions between the compound and InhA. These studies revealed critical hydrogen bonding and hydrophobic interactions that stabilize the enzyme-inhibitor complex, confirming the compound's potential as an InhA inhibitor .
Eigenschaften
IUPAC Name |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S3/c1-2-29-17-8-3-6-14-12-18(30-20(14)17)15-13-32-22(23-15)24-21(26)16-7-4-10-25(16)33(27,28)19-9-5-11-31-19/h3,5-6,8-9,11-13,16H,2,4,7,10H2,1H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJLWWOMRBKDHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4CCCN4S(=O)(=O)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














